molecular formula C10H9FO4 B13859812 Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate

Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate

Cat. No.: B13859812
M. Wt: 212.17 g/mol
InChI Key: OXDVMVXBFLVKCR-UHFFFAOYSA-N
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Description

Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C10H9FO4 and a molecular weight of 212.17 g/mol. This compound is derived from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester and is known for its ability to inhibit Cytosolic Phospholipase A2α. It is used as a building block in the synthesis of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is synthesized from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester. The synthetic route involves the acetylation of the hydroxyl group at the 5-position of the benzoate ring. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Inhibits Cytosolic Phospholipase A2α, making it useful in studying enzyme inhibition.

    Industry: Used in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate involves the inhibition of Cytosolic Phospholipase A2α. This enzyme plays a crucial role in the release of arachidonic acid from phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the acetyl group.

    Methyl 5-acetyl-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.

Uniqueness

Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is unique due to the presence of both the acetyl and fluorine groups, which confer specific chemical properties and biological activities.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

methyl 5-acetyl-2-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C10H9FO4/c1-5(12)6-3-7(10(14)15-2)8(11)4-9(6)13/h3-4,13H,1-2H3

InChI Key

OXDVMVXBFLVKCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)F)C(=O)OC

Origin of Product

United States

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